molecular formula C16H24N2O B6576119 3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol CAS No. 305347-94-8

3-(1-hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

Cat. No. B6576119
CAS RN: 305347-94-8
M. Wt: 260.37 g/mol
InChI Key: CLCXMZXPMNDLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Hexyl-1H-1,3-benzodiazol-2-yl)propan-1-ol, also referred to as HDBP, is a synthetic compound that has been used in a variety of scientific research applications. HDBP is a colorless liquid that is soluble in a variety of organic solvents, making it an ideal compound for laboratory experiments. HDBP has been used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds.

Scientific Research Applications

HDBP has been used in a variety of scientific research applications, including the study of drug metabolism, the investigation of drug-drug interactions, and the elucidation of the mechanism of action of various compounds. HDBP has also been used to study the effects of various compounds on the biochemical and physiological processes of cells and organisms.

Mechanism of Action

HDBP has been found to interact with various receptors and enzymes in the body. It has been found to inhibit the activity of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of drugs in the body. HDBP has also been found to interact with G-protein coupled receptors, which are involved in a variety of cellular processes such as cell signaling and gene expression.
Biochemical and Physiological Effects
HDBP has been found to affect the biochemical and physiological processes of cells and organisms. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can lead to increased levels of the drug in the body and potentially increased toxicity. HDBP has also been found to affect the expression of certain genes, which can lead to changes in the biochemical and physiological processes of cells and organisms.

Advantages and Limitations for Lab Experiments

HDBP has several advantages for laboratory experiments. It is a colorless liquid that is soluble in a variety of organic solvents, making it easy to handle and store. It also has a low melting point, which makes it easy to purify by recrystallization. However, HDBP is also highly reactive and can react with other compounds, so it is important to take precautions when handling it in the laboratory.

Future Directions

There are several potential future directions for research involving HDBP. One potential direction is to investigate the effects of HDBP on the expression of genes involved in drug metabolism and drug-drug interactions. Another potential direction is to study the effects of HDBP on the biochemical and physiological processes of cells and organisms. Finally, HDBP could be used to study the mechanism of action of various compounds and to investigate the biochemical and physiological effects of these compounds.

Synthesis Methods

HDBP is synthesized through a reaction between 1-hexanol and 1,3-dibromo-2-propanol. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of 100-120°C. The reaction takes place in an inert atmosphere, such as nitrogen or argon, and the product is purified by distillation or recrystallization.

properties

IUPAC Name

3-(1-hexylbenzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-3-4-7-12-18-15-10-6-5-9-14(15)17-16(18)11-8-13-19/h5-6,9-10,19H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCXMZXPMNDLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-hexyl-1H-benzo[d]imidazol-2-yl)propan-1-ol

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